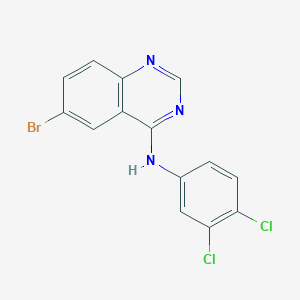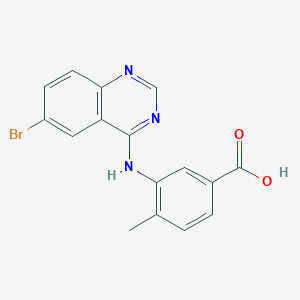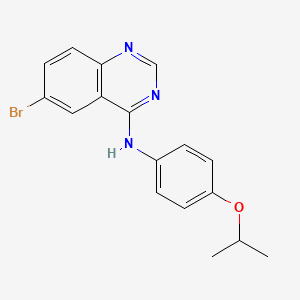![molecular formula C18H18BrN3O2 B3476378 6-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine](/img/structure/B3476378.png)
6-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine
描述
6-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a quinazoline core substituted with a bromo group and a 2-(3,4-dimethoxyphenyl)ethylamine moiety, making it a molecule of interest for various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Bromination: Introduction of the bromo group into the quinazoline core.
Coupling Reaction: Attachment of the 2-(3,4-dimethoxyphenyl)ethylamine moiety to the quinazoline core via a coupling reaction, such as the Buchwald-Hartwig amination.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process.
化学反应分析
Types of Reactions
6-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the quinazoline core or the substituents.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromo group.
科学研究应用
6-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities.
Biological Studies: The compound can be used to study the interactions of quinazoline derivatives with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a tool compound to investigate cellular pathways and mechanisms of action.
Industrial Applications: The compound can be used in the synthesis of more complex molecules for various industrial applications.
作用机制
The mechanism of action of 6-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core can bind to active sites or allosteric sites on proteins, modulating their activity. The bromo and 2-(3,4-dimethoxyphenyl)ethylamine substituents can enhance the binding affinity and selectivity of the compound for its targets .
相似化合物的比较
Similar Compounds
3,4-Dimethoxyphenethylamine: A related compound with similar structural features but lacking the quinazoline core.
Quinazoline Derivatives: Other quinazoline-based compounds with different substituents that exhibit diverse biological activities.
Uniqueness
6-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine is unique due to the combination of its quinazoline core, bromo substituent, and 2-(3,4-dimethoxyphenyl)ethylamine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
属性
IUPAC Name |
6-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3O2/c1-23-16-6-3-12(9-17(16)24-2)7-8-20-18-14-10-13(19)4-5-15(14)21-11-22-18/h3-6,9-11H,7-8H2,1-2H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRPRORPQTMOSRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=NC=NC3=C2C=C(C=C3)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]-N-phenylacetamide](/img/structure/B3476295.png)
![2-[5-(3-nitrophenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]-N-phenylacetamide](/img/structure/B3476302.png)
![N-benzyl-2-[5-(3-nitrophenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide](/img/structure/B3476306.png)
![3-(4-bromobenzyl)-5-(3-nitrophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3476309.png)
![5-(4-Methoxyphenyl)-3-[(4-methylphenyl)methyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B3476316.png)
![3-[(4-Chlorophenyl)methyl]-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B3476324.png)
![5-(4-Methoxyphenyl)-3-(2-phenylethyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B3476327.png)
![2-[5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]-N-phenylacetamide](/img/structure/B3476333.png)
![3-(4-bromobenzyl)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3476339.png)
![N-(4-chlorophenyl)-2-[5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide](/img/structure/B3476347.png)
![ethyl 4-{[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]amino}benzoate](/img/structure/B3476355.png)



